molecular formula C15H10N2OS B12011894 (2E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile

Cat. No.: B12011894
M. Wt: 266.32 g/mol
InChI Key: LKXSSWLLZJRRPD-DHZHZOJOSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a furan ring connected by a propenenitrile linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide and an appropriate halide.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reaction: The benzothiazole and furan rings are then coupled through a propenenitrile linker using a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a nitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

Biology

    Biological Activity: Compounds with benzothiazole and furan rings are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: The compound can be explored for its potential as a lead compound in drug development, particularly for diseases where benzothiazole and furan derivatives have shown efficacy.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Similar structure but with a phenyl ring instead of a furan ring.

    (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-thienyl)prop-2-enenitrile: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan ring in (2E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile may impart unique properties, such as increased reactivity or specific biological activity, compared to its analogs with different aromatic rings.

Properties

Molecular Formula

C15H10N2OS

Molecular Weight

266.32 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile

InChI

InChI=1S/C15H10N2OS/c1-10-6-7-12(18-10)8-11(9-16)15-17-13-4-2-3-5-14(13)19-15/h2-8H,1H3/b11-8+

InChI Key

LKXSSWLLZJRRPD-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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